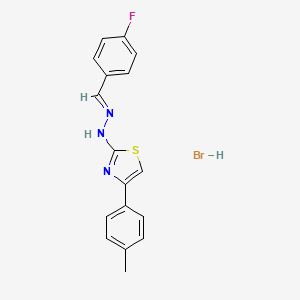

(E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide

Beschreibung

(E)-2-(2-(4-Fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide is a thiazole-derived compound featuring a hydrazinyl moiety substituted with a 4-fluorobenzylidene group and a p-tolyl (4-methylphenyl) group at the 4-position of the thiazole ring. The hydrobromide counterion enhances solubility, addressing challenges observed in analogous compounds . Thiazoles are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This article compares the target compound with structurally related derivatives, focusing on physicochemical properties, synthetic methodologies, and biological activities.

Eigenschaften

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3S.BrH/c1-12-2-6-14(7-3-12)16-11-22-17(20-16)21-19-10-13-4-8-15(18)9-5-13;/h2-11H,1H3,(H,20,21);1H/b19-10+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIOCJLPNJPWHQ-ZIOFAICLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide is a thiazole derivative that has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHBrNS

- Molecular Weight : Approximately 360.25 g/mol

This compound features a thiazole ring, which is known for its diverse biological activities, and a hydrazine moiety that enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazole derivatives, including (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide. For instance, derivatives of thiazoles have shown significant cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluated the cytotoxicity of similar thiazole derivatives against hepatocellular carcinoma (HepG2) and other cancer cell lines. The compounds exhibited IC values in the low micromolar range, indicating potent activity against cancer cells .

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| Thiazole Derivative A | HepG2 | 5.0 |

| Thiazole Derivative B | MCF7 | 3.5 |

| (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide | Various | TBD |

Antimicrobial Activity

The antimicrobial properties of (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide have also been investigated. Thiazole derivatives are known for their broad-spectrum antimicrobial activity.

- Research Findings : In vitro studies indicated that the compound exhibited activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections .

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Candida albicans | 30 |

Antioxidant Activity

The antioxidant properties of thiazole compounds are attributed to their ability to scavenge free radicals and inhibit oxidative stress.

- Experimental Results : The DPPH radical scavenging assay indicated that (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide showed significant antioxidant activity, comparable to known antioxidants like ascorbic acid .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 90 |

| (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide | 75 |

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The thiazole ring may interact with key enzymes involved in cancer cell proliferation and survival.

- Antibacterial Mechanism : The presence of the hydrazine group may enhance membrane permeability in bacteria, leading to increased susceptibility.

- Antioxidant Mechanism : The compound's structure allows it to donate electrons and neutralize free radicals effectively.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide typically involves the reaction of thiosemicarbazones with appropriate aldehydes under acidic conditions. The general procedure includes:

- Starting Materials : Thiosemicarbazones and aromatic aldehydes.

- Reaction Conditions : Stirring in absolute ethanol with a catalytic amount of HCl.

- Isolation : The resulting precipitate is filtered and recrystallized to obtain pure product.

This method allows for the efficient production of the compound, which can be characterized by various spectroscopic techniques, including NMR and mass spectrometry.

Biological Evaluation

Recent studies have highlighted the biological activity of thiazole derivatives, including (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide. The compound has shown promising results in several areas:

Anticancer Activity

Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting potential as anticancer agents .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes associated with disease pathways, such as those involved in cancer progression or bacterial resistance mechanisms. This property is crucial for designing targeted therapies that can disrupt disease processes at the molecular level .

Case Studies

Several case studies illustrate the applications of (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide:

- Case Study 1 : A study evaluated the cytotoxic effects of a series of thiazole derivatives on breast cancer cell lines, revealing that compounds with similar structures to (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole showed significant inhibition of cell viability at low micromolar concentrations .

- Case Study 2 : Another investigation focused on the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli, where compounds demonstrated effective inhibition, suggesting their potential as new antibiotics .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The substituents on the hydrazinyl and thiazole moieties significantly influence physicochemical properties. Key comparisons include:

Table 1: Substituents and Physicochemical Data of Selected Thiazole Derivatives

Key Observations :

- The hydrobromide salt of the target compound likely improves aqueous solubility compared to neutral analogs like 3b and 3e, which exhibit low solubility .

- Substituents such as cyclopropylmethylene () and dicyclopropylmethylene () reduce yields compared to simpler arylidene groups, possibly due to steric hindrance .

Key Observations :

- Ethanol is a common solvent for thiazole synthesis, but yields vary with substituent complexity. For example, dicyclopropylmethylene derivatives () require longer purification steps .

- The target compound’s 4-fluorobenzylidene group may necessitate optimized stoichiometry to avoid byproducts, as seen in difluorophenyl analogs () .

Key Observations :

- The 4-fluorobenzylidene group in the target compound may enhance anticancer activity compared to non-fluorinated analogs, as fluorine’s electronegativity improves target binding .

- Dicyclopropylmethylene derivatives () show moderate antifungal activity, suggesting that electron-withdrawing groups (e.g., F, Cl) optimize antimicrobial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.